molecular formula C10H12IN B12965196 1-(3-Iodophenyl)cyclobutanamine

1-(3-Iodophenyl)cyclobutanamine

Cat. No.: B12965196
M. Wt: 273.11 g/mol
InChI Key: HHGPPWOGAIQWHK-UHFFFAOYSA-N
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Description

1-(3-Iodophenyl)cyclobutanamine is a cyclobutane-based amine derivative featuring a 3-iodophenyl substituent. Its molecular formula is C₁₀H₁₂IN, with a molecular weight of 289.12 g/mol. The compound combines the steric rigidity of the cyclobutane ring with the electronic effects of the iodine substituent, making it a valuable intermediate in medicinal chemistry and organic synthesis. Iodinated aromatic compounds are particularly significant due to iodine’s role in facilitating cross-coupling reactions and its use in radiopharmaceuticals .

Structurally, the iodine atom at the phenyl ring’s meta position enhances electrophilic substitution reactivity compared to non-halogenated analogs.

Properties

Molecular Formula

C10H12IN

Molecular Weight

273.11 g/mol

IUPAC Name

1-(3-iodophenyl)cyclobutan-1-amine

InChI

InChI=1S/C10H12IN/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7H,2,5-6,12H2

InChI Key

HHGPPWOGAIQWHK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC(=CC=C2)I)N

Origin of Product

United States

Preparation Methods

Synthetic Routes:

    Iodination of Cyclobutanamine:

    Reductive Amination:

Industrial Production:

  • While no specific industrial-scale production methods are reported, research laboratories can synthesize this compound using the methods mentioned above.

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Biology and Medicine:

Mechanism of Action

  • The exact mechanism of action for 1-(3-iodophenyl)cyclobutanamine remains an area of ongoing research.
  • Potential molecular targets and pathways need further investigation.

Comparison with Similar Compounds

Key Observations:

  • Halogen Effects : Iodine’s larger atomic radius and polarizability enhance electrophilic reactivity compared to bromine or chlorine. This makes the iodophenyl derivative more suitable for Suzuki-Miyaura cross-coupling reactions .
  • Pharmacological Potential: Methoxy-substituted derivatives (e.g., 1-(3,4-dimethoxyphenyl)cyclobutanamine) show sedative effects, while halogenated analogs are more commonly used as synthetic intermediates .

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